1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene
Overview
Description
1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is a versatile fluorinated organic compound with the molecular formula C2ClF3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Scientific Research Applications
1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is widely used in scientific research due to its unique properties. It is employed in the development of fluorinated polymers, which are used in various industries, including electronics, aerospace, and automotive. Additionally, it serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene can be synthesized through several methods, including the halogenation of ethene. One common method involves the reaction of ethene with chlorine and fluorine gases under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar halogenation processes. Advanced techniques, such as continuous flow reactors, are employed to enhance the efficiency and safety of the production process. These methods ensure a consistent supply of high-purity 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its transformation into other valuable compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used to substitute the chlorine or fluorine atoms in the compound.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are used in different industrial applications. For example, oxidation of 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene can yield chlorotrifluoroacetic acid, a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorine atoms play a crucial role in its reactivity, making it a valuable building block in organic synthesis. The specific molecular targets and pathways involved depend on the application and the type of reaction it undergoes.
Comparison with Similar Compounds
1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is often compared with other fluorinated compounds, such as 1,1,1-trifluoroethane and 1,2-dichloro-1,1,2-trifluoroethene. These compounds share similar properties but differ in their reactivity and applications. The uniqueness of 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Conclusion
1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is a valuable compound with diverse applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential building block in the synthesis of various fluorinated compounds
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXBJIKNGVTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123236-28-2, 9010-75-7 | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123236-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9010-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
180.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless granules; [3M MSDS] | |
Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |
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CAS No. |
9010-75-7 | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | ETHENE, 1,1-DIFLUORO-, POLYMER WITH CHLOROTRIFLUOROETHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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